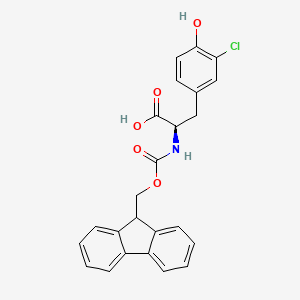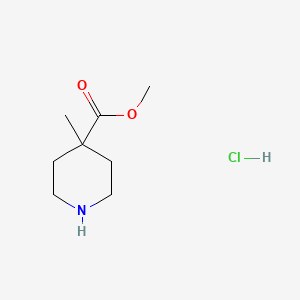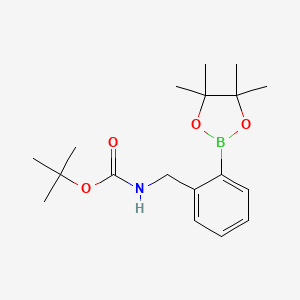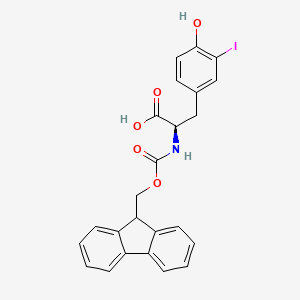![molecular formula C13H16F3NO2 B1442804 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid CAS No. 1306606-00-7](/img/structure/B1442804.png)
2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
The compound “2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are commonly used in the synthesis of a wide variety of substances, including pharmaceuticals and polymers .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (the base of benzoic acid) with a trifluoromethyl group (-CF3) attached at one position, a carboxylic acid group (-COOH) at another position, and a butyl(methyl)amino group (-C4H9N(CH3)) at yet another position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating butyl(methyl)amino group. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups on the benzene ring. Properties such as melting point, boiling point, and solubility would be influenced by these factors .
Wissenschaftliche Forschungsanwendungen
Discovery in Receptor Antagonists
4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, a derivative, functions as a PGE2 antagonist selective for the EP1 receptor subtype. Structural modification of this compound, involving the replacement of phenyl-sulfonyl with hydrophilic heteroarylsulfonyl moieties, led to optimized antagonist activity. Some analogs demonstrated in vivo antagonist activity, indicating the potential for therapeutic applications. Comprehensive structure-activity relationship (SAR) studies further elucidate the compound's bioactivity and potential as a receptor antagonist (Naganawa et al., 2006).
Role in Radiochemical Synthesis
4-Amino[7-14C]benzoic acid, chemically related to the compound, is used in the synthesis of benzyl and benzoyl methyl esters. These esters, including methyl 4-(2,5-dihydroxy-benzylimino)[7- 14 C]benzoate, play a crucial role in radiochemical studies and have applications in various scientific research areas, particularly in tracing and imaging studies due to their radioactivity. These compounds' synthesis and applications in radiochemical studies underscore their importance in medical and biological research (Taylor et al., 1996).
Metabolism and Pharmacokinetics Studies
A series of substituted benzoic acids, including compounds structurally similar to 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid, were studied to understand their metabolism in rats. The study provides valuable insights into the metabolic pathways, including glucuronidation or glycine conjugation reactions, of these compounds. Understanding these metabolic processes is crucial for drug development and toxicity studies, as it helps predict the compound's behavior in biological systems (Ghauri et al., 1992).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Specific hazards would depend on the compound’s reactivity and toxicity .
Zukünftige Richtungen
The utility of “2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid” would depend on its physical and chemical properties, which in turn depend on the exact structure of the compound. Potential applications could be in the fields of medicinal chemistry, materials science, or synthetic chemistry .
Eigenschaften
IUPAC Name |
2-[butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-3-4-7-17(2)11-6-5-9(13(14,15)16)8-10(11)12(18)19/h5-6,8H,3-4,7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJYLRNEOCFRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)









